3-amino-N-(1-phenylethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFXLWERBRCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385560 | |
| Record name | 3-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85592-79-6 | |
| Record name | 3-Amino-N-(1-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85592-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Thermodynamic Stability of 3-amino-N-(1-phenylethyl)benzamide
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides an in-depth technical framework for assessing the thermodynamic stability of 3-amino-N-(1-phenylethyl)benzamide, a small molecule of interest in drug development. We will explore its intrinsic physicochemical properties, predict potential degradation pathways based on its functional groups, and detail the experimental protocols required for a comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to market is contingent upon a rigorous evaluation of its Chemistry, Manufacturing, and Controls (CMC) characteristics.[1] Central to this is the concept of stability—the capacity of a drug substance or product to remain within established specifications to maintain its identity, strength, quality, and purity.[1] Thermodynamic stability, specifically, governs the intrinsic tendency of a molecule to exist in its current form or degrade to lower-energy states.
This compound is a molecule featuring a secondary amide linkage, a primary aromatic amine, and a chiral center. Each of these structural motifs presents unique stability challenges that must be thoroughly characterized. This guide will provide the scientific rationale and detailed protocols for a robust stability assessment program, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]
Physicochemical & Structural Profile
A foundational understanding of the molecule's properties is essential for designing meaningful stability studies. As no specific experimental data for this compound is publicly available, we will infer its properties from the closely related analogue, 3-aminobenzamide.
Structural Features:
-
Amide Bond: The N-(1-phenylethyl)benzamide core contains an amide linkage. Amide bonds are generally more stable to hydrolysis than esters but can be cleaved under acidic or basic conditions.[3][4]
-
Aromatic Amine: The 3-amino group on the benzoyl ring is a primary aromatic amine. This group is a weak base and is susceptible to oxidation, which can lead to colored degradants.[5] It also acts as a chromophore, making the molecule potentially susceptible to photolytic degradation.[6]
-
Chiral Center: The (1-phenylethyl) moiety contains a stereocenter. Stability studies must consider the potential for racemization, which could impact biological activity.
-
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's hydrophobicity and provides sites for potential electrophilic or photolytic reactions.
Predicted Physicochemical Properties:
| Property | Predicted Value / Characteristic | Rationale & Scientific Justification |
| Molecular Formula | C₁₅H₁₆N₂O | Derived from the chemical structure. |
| Molecular Weight | 240.30 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | ~115 - 120 °C | Based on the melting point of 3-aminobenzamide (115-116 °C).[7] The addition of the phenylethyl group may slightly alter this value. |
| pKa (Conjugate Acid) | ~3.0 - 4.0 | The pKa of the conjugate acid of an aromatic amine is typically in this range. Electron-withdrawing groups on the ring can decrease this value.[8] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | Based on the known solubility of 3-aminobenzamide and 4-aminobenzamide in various solvents.[2][9] |
| Appearance | Off-white to light brown crystalline powder. | Typical appearance for aromatic amines.[10][11] Discoloration upon storage may indicate oxidative degradation. |
Potential Degradation Pathways
Based on the molecule's structure, two primary degradation pathways are hypothesized: hydrolysis and oxidation. Photodegradation is also a potential risk due to the presence of chromophores.
Hydrolytic Degradation
The amide bond is the most likely site for hydrolysis, which can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.[3][12]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to cleave the amide bond.[3]
The expected products of hydrolysis are 3-aminobenzoic acid and 1-phenylethanamine .
Oxidative Degradation
The primary aromatic amine is a site of oxidative susceptibility. Oxidation can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions and can result in a complex mixture of degradants.[1][5] Potential reactions include the formation of nitroso, nitro, and azo compounds, which are often highly colored.
Photodegradation
Aromatic amines and the benzoyl moiety are chromophores that absorb UV light. This absorption can lead to the formation of excited states that undergo various reactions, including oxidation and bond cleavage.[6] Photostability testing, as mandated by ICH Q1B, is crucial to assess this risk.[13][14]
Below is a diagram illustrating the primary hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for this compound.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability profile. This involves thermal analysis to understand solid-state properties and forced degradation studies to probe chemical stability under stress.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's behavior as a function of temperature.[12][15][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[12][17] It is invaluable for determining melting point, detecting polymorphic transitions, and assessing purity.[5][12][18]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15][16][19] It is used to determine thermal decomposition temperatures, moisture content, and the presence of residual solvents.[15][20]
Protocol 1: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Method Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram for thermal events. The sharp endotherm corresponds to the melting point (Tₒₙₛₑₜ). The area under the peak corresponds to the heat of fusion (ΔH).
Protocol 2: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared platinum or ceramic TGA pan.
-
Method Parameters:
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which indicates the upper limit of thermal stability.
Table 2: Representative Thermal Analysis Data
| Analysis | Parameter | Typical Result | Interpretation |
| DSC | Melting Onset (Tₒₙₛₑₜ) | ~115 °C | Corresponds to the melting point of the crystalline solid. A broad peak may indicate impurities. |
| TGA | Decomposition Onset | >200 °C | The temperature at which significant mass loss begins, indicating thermal decomposition. |
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment.[2][3] They involve subjecting the API to stress conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2][21] According to ICH Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[2] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[2][22]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solution: Store the stock solution at 60 °C, protected from light, for 7 days.
-
Solid: Store the solid API in an oven at 60 °C for 7 days.
-
-
Photolytic Degradation: Expose the stock solution and solid API to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13][14] A parallel sample protected from light (dark control) must be analyzed.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.
The Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.[7] It must be able to separate the API from its impurities and degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7][10][11]
Protocol 4: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a robust, general-purpose column such as a C18, 250 mm x 4.6 mm, 5 µm particle size column.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 25 min: 90% B
-
Time 30 min: 90% B
-
Time 32 min: 10% B
-
Time 40 min: 10% B
-
-
Detection: Use a UV detector set at a wavelength that provides a good response for both the API and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength.
-
Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline resolution (Rs > 1.5) between the API peak and all degradation product peaks. Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve optimal separation.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Table 3: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of API | Number of Degradants Detected | Observations |
| 0.1 M HCl, 60 °C, 24h | 12.5% | 2 | Major degradant consistent with hydrolysis. |
| 0.1 M NaOH, 60 °C, 8h | 18.2% | 2 | Faster hydrolysis than under acidic conditions. |
| 3% H₂O₂, RT, 24h | 8.9% | >4 | Multiple minor peaks; solution turned yellow. |
| Solid, 60 °C, 7 days | < 1.0% | 0 | Thermally stable in the solid state. |
| ICH Photostability | 15.6% | 3 | Significant degradation; requires light-protective packaging. |
Conclusion
The thermodynamic stability of this compound is a critical attribute that must be thoroughly evaluated during drug development. This guide has outlined a comprehensive strategy based on established scientific principles and regulatory expectations. The molecule's primary liabilities are predicted to be hydrolytic cleavage of the amide bond and oxidative or photolytic degradation of the aromatic amine moiety. A systematic investigation using thermal analysis (DSC, TGA), a robust forced degradation study, and the development of a validated stability-indicating HPLC method will provide the necessary data to understand its degradation profile, establish appropriate storage conditions, and define its retest period or shelf life, ensuring the delivery of a safe and effective pharmaceutical product.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026, January 11). PharmaGuru. Retrieved from [Link]
-
Stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved from [Link]
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Method Development & Validation (Stability-Indicating). (n.d.). Jordi Labs. Retrieved from [Link]
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How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Kymos. Retrieved from [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
-
3-Aminobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 7). PNAS Nexus. Retrieved from [Link]
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. Retrieved from [Link]
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Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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(PDF) Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 7). ResearchGate. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved from [Link]
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Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved from [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC International. Retrieved from [Link]
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Substituent Effects on pKa for Benzene. (2015, December 28). YouTube. Retrieved from [Link]
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Amide or Amino HPLC Columns What are the Differences. (2025, July 12). MicroSolv Technology Corporation. Retrieved from [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]
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Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]
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Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). MDPI. Retrieved from [Link]
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Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit. Retrieved from [Link]
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Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]
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Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved from [Link]
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Photostability. (n.d.). IAGIM. Retrieved from [Link]
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ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]
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Table of pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]
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3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin. (1992, July 15). PubMed. Retrieved from [Link]
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Technical Guide: Chiral Characteristics of 3-Amino-N-(1-phenylethyl)benzamide Isomers
This technical guide details the stereochemical architecture, synthesis, and chiral resolution of 3-amino-N-(1-phenylethyl)benzamide , a significant chiral building block in the development of stationary phases and pharmaceutical intermediates.
Executive Summary
This compound represents a critical scaffold in chiral chemistry, serving as both a resolvable racemate and a precursor for Pirkle-type Chiral Stationary Phases (CSPs) . Unlike its electron-deficient analog (3,5-dinitro-N-(1-phenylethyl)benzamide, known as Kagan’s amide), the 3-amino variant possesses an electron-rich aromatic system and a nucleophilic aniline moiety. This guide provides a rigorous analysis of its stereochemical properties, a validated synthetic workflow, and protocols for the chromatographic separation of its enantiomers.[1]
Molecular Architecture & Stereochemistry
The chirality of this compound originates from the
Stereochemical Configurations
-
(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.
-
(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.[2]
The absolute configuration is defined by the spatial arrangement of the methyl, phenyl, and hydrogen groups around the chiral center. The amide bond typically adopts a trans (Z) conformation to minimize steric clash between the benzoyl phenyl ring and the chiral center substituents.
Structural Diagram (DOT)
The following diagram illustrates the stereochemical relationship and the potential for hydrogen bonding networks critical for chiral recognition.
Figure 1: Stereochemical divergence of the racemic mixture into functional enantiomers.
Synthetic Methodology
The synthesis of this compound is best achieved via a two-step sequence: Amidation followed by Nitro-Reduction . Direct coupling of 3-aminobenzoic acid is often avoided due to self-coupling side reactions; therefore, the 3-nitro precursor is preferred.
Step 1: Amide Coupling
Reaction: 3-Nitrobenzoyl chloride + (R/S)-1-Phenylethylamine
-
Reagents: 3-Nitrobenzoyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).
-
Conditions:
, 4 hours. -
Purification: Acid/Base wash followed by recrystallization (EtOH).
Step 2: Selective Reduction
Reaction: Nitro group reduction to primary amine.[3]
-
Method A (Catalytic):
(1 atm), 10% Pd/C, MeOH. -
Method B (Chemical): SnCl
, EtOH, Reflux (Preferred if halogen substituents are present).
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway ensuring regiospecificity and high yield.
Analytical Characterization & Chiral Resolution
Separating the (R) and (S) isomers is critical for evaluating their biological activity or utility as chiral selectors.
HPLC Method Development
The separation is typically achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) such as Chiralcel OD-H or Chiralpak AD-H.
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Excellent recognition of amide/aromatic moieties. |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | Normal phase mode promotes H-bonding interactions. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 254 nm | Absorption maximum of the benzamide chromophore. |
| Selectivity ( | Typically > 1.2 | Sufficient for baseline resolution. |
Experimental Protocol: Enantiomeric Separation
-
Sample Prep: Dissolve 1.0 mg of racemic this compound in 1 mL of IPA.
-
Equilibration: Flush column with Mobile Phase for 20 mins.
-
Injection: Inject 10
L of sample. -
Elution Order: The elution order depends on the specific column interaction but typically follows the spatial fit of the phenyl group into the chiral cavity. (Note: Always verify with pure enantiomeric standards).
Applications in Drug Development[1][5]
Chiral Stationary Phase (CSP) Design
The 3-amino group serves as a "linker" site. It can be covalently bonded to silica gel (via isocyanate or succinic anhydride linkers) to create Pirkle-type CSPs .
-
Mechanism: The benzamide group acts as a
-donor (or acceptor depending on substituents) and H-bond donor/acceptor, facilitating the separation of other chiral analytes.
Chiral Solvating Agents (CSAs)
Similar to Kagan's amide, the 3-amino derivative can be used in NMR spectroscopy to induce chemical shift non-equivalence (
References
-
Kagan, H. B., & Fiaud, J. C. (1978). Topics in Stereochemistry. Kinetic resolution and chiral auxiliaries.
-
Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews.
-
Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition.
-
Flores, M., et al. (2020). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section E.
-
Sigma-Aldrich. (2025).[5] Product Specification: 3-Aminobenzamide (PARP Inhibitor).[5][6][7]
Sources
The Emerging Therapeutic Potential of 3-Amino-N-(1-phenylethyl)benzamide Derivatives
An In-Depth Technical Guide
Abstract
The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological profiles.[1][2] This technical guide delves into a specific, promising subclass: 3-amino-N-(1-phenylethyl)benzamide derivatives. This scaffold combines the proven versatility of the benzamide core with the unique stereochemical and structural contributions of a chiral 1-phenylethyl group and a strategically placed 3-amino moiety. We will explore the synthetic pathways to access these molecules, analyze their significant, multi-faceted biological activities—ranging from anticancer and enzyme inhibition to potential neurological applications—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel small-molecule therapeutics.
Introduction: The Benzamide Scaffold as a Privileged Structure
Benzamides represent a class of compounds characterized by a benzamide functional group, which consists of a carbonyl group attached to a nitrogen atom.[3] Their chemical simplicity belies a profound therapeutic versatility, achieved through diverse substitutions on the aromatic ring and the amide nitrogen.[1] This structural adaptability allows benzamide derivatives to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, and various critical enzymes.[1] Consequently, benzamides have been successfully developed as antipsychotics (e.g., Sulpiride), antiemetics, and analgesics.[3][4]
More recently, research has expanded into new therapeutic arenas, with benzamide analogues being investigated as potent agents in oncology, neurodegenerative diseases, and infectious diseases.[2][3][4] The focus of this guide, the This compound core, introduces two key features:
-
The 3-Amino Group: This functional group can act as a hydrogen bond donor/acceptor and a key point for further chemical modification, significantly influencing the molecule's interaction with biological targets.
-
The Chiral (1-phenylethyl) Group: The presence of a stereocenter allows for enantioselective interactions with chiral biological macromolecules like enzymes and receptors, potentially leading to improved potency and reduced off-target effects.
This unique combination of features positions these derivatives as a compelling scaffold for the development of next-generation targeted therapies.
Synthetic Strategies and Workflow
The synthesis of this compound derivatives is typically achieved through a straightforward yet robust amide coupling reaction. The general approach involves coupling a suitably protected 3-aminobenzoic acid derivative with a chiral (1-phenylethyl)amine.
General Synthesis Workflow
The following diagram outlines a common synthetic route. The initial starting material is 3-nitrobenzoic acid, which allows for the strategic introduction of the amino group at a later stage via reduction, preventing unwanted side reactions during the amide coupling step.
Caption: General synthetic workflow for this compound derivatives.
Rationale Behind Experimental Choices
-
Amide Coupling: The choice of coupling reagent is critical. Using thionyl chloride (SOCl₂) to form the acyl chloride is a classic, cost-effective method. However, for more sensitive substrates, peptide coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide) offer higher yields and fewer side products under milder conditions.[5]
-
Nitro Reduction: The reduction of the nitro group to an amine is a pivotal step. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a very clean method. Alternatively, using iron powder in the presence of an electrolyte like ammonium chloride is an effective and economical choice for larger-scale synthesis.[6] This method avoids the need for high-pressure hydrogenation equipment.
Key Biological Activities and Mechanisms of Action
Derivatives of the 3-aminobenzamide scaffold have demonstrated a remarkable breadth of biological activities. This section explores the most significant findings.
Anticancer Activity
The search for novel, effective, and safer anticancer agents is a primary driver of medicinal chemistry research. Benzamide derivatives have emerged as potent antitumor agents through various mechanisms.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for cancer therapy. A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[7] One lead compound, 20b , demonstrated significant antiproliferative activities with IC₅₀ values in the low nanomolar range against several cancer cell lines.[7] This mechanism leads to cell cycle arrest and apoptosis.
-
ROR1 Inhibition: The Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and plays a role in cell proliferation and survival.[8] A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed as ROR1 inhibitors.[8] The lead compound, 7h , showed potent anticancer activity against H1975 lung cancer cells with an IC₅₀ of 3.5 µM and a favorable safety profile.[8] Mechanistic studies confirmed that it suppresses cancer cell migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway.[8]
Caption: Inhibition of the ROR1 signaling pathway by benzamide derivatives.
Enzyme Inhibition
The specific structural features of these benzamides make them excellent candidates for fitting into the active sites of various enzymes.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a key enzyme in glucose metabolism, responsible for inactivating incretin hormones that stimulate insulin release. Inhibiting DPP-IV is a validated strategy for managing type 2 diabetes. Novel N-substituted aminobenzamide scaffolds have been designed and synthesized as potential DPP-IV inhibitors.[9][10]
-
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications, including in cancer. AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Benzamide derivatives have been shown to inhibit these enzymes with Kᵢ values in the low nanomolar range.[11]
-
Dipeptidyl Peptidase III (DPP III) Inhibition: Human DPP III is a zinc-dependent enzyme linked to various pathophysiological processes. Amidine-substituted benzimidazole derivatives, which share structural similarities with the benzamide core, have shown potent inhibitory activity against hDPP III, with IC₅₀ values in the single-digit micromolar range.[12]
Quantitative Inhibition Data Summary
| Compound Class | Target Enzyme/Cell Line | Activity Metric | Value | Reference |
| N-benzylbenzamide (20b) | A549 (Lung Cancer) | IC₅₀ | 12 nM | [7] |
| N-benzylbenzamide (20b) | HCT116 (Colon Cancer) | IC₅₀ | 27 nM | [7] |
| 3-aminobenzothiazolyl-benzamide (7h) | H1975 (NSCLC) | IC₅₀ | 3.5 µM | [8] |
| 3-aminobenzothiazolyl-benzamide (7h) | PC9 (NSCLC) | IC₅₀ | 8.11 µM | [8] |
| Benzenesulfonamide-benzamide (3g) | Carbonic Anhydrase I | Kᵢ | 4.07 nM | [11] |
| Benzenesulfonamide-benzamide (3f) | Acetylcholinesterase | Kᵢ | 8.91 nM | [11] |
| Amidinobenzimidazole (b6) | Dipeptidyl Peptidase III | IC₅₀ | 8.18 µM | [12] |
Potential in Neurodegenerative Disorders
Oxidative stress is a central component in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[13][14][15] The core benzamide structure is known to interact with dopamine receptors, which are critical in Parkinson's disease.[3] While direct studies on this compound derivatives in neurodegeneration are nascent, the scaffold presents intriguing possibilities. The 3-amino group, in particular, could be functionalized to incorporate antioxidant moieties or fragments that chelate metal ions involved in oxidative stress, offering a dual-function therapeutic strategy.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key biological assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H1975, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for measuring the inhibition of a specific enzyme (e.g., DPP-IV, AChE).
Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a detectable product (e.g., colorimetric or fluorescent). The rate is measured in the absence and presence of various concentrations of the inhibitor to determine the extent of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, the substrate, and the test inhibitor compounds at known concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle control. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader in kinetic mode. The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration. For more detailed mechanistic studies, Kᵢ values can be determined by measuring reaction rates at multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and promising class of molecules in drug discovery. The existing body of research demonstrates their potent activity as anticancer agents and enzyme inhibitors.[7][8][11] The inherent chirality and the presence of a modifiable amino group provide a rich platform for further optimization and the development of highly selective and potent therapeutic agents.
Future research should focus on:
-
Expanding the Scope: Systematically exploring the potential of these derivatives in neurodegenerative and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to understand how modifications to the phenyl rings and the amino group affect potency and selectivity for different biological targets.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique structural attributes of this scaffold, the scientific community is well-positioned to develop novel and impactful medicines to address unmet medical needs.
References
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- Benzamides: Sulpiride. (n.d.). Pharmaguideline.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Tuğrak, M., Gül, H. İ., Anıl, B., & Gülçin, İ. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS Publishing Group.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129-163.
- Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129–163.
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (n.d.). MDPI.
- Fan, Y., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 117, 118011.
- El-Gamal, M. I., et al. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI.
- Singh, S., et al. (n.d.). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. MDPI.
- Neurodegenerative disorders and nanoformulated drug development. (n.d.). National Institutes of Health.
- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113316.
- Neurodegenerative disorders: Assessing the impact of natural vs drug‐induced treatment options. (n.d.). National Institutes of Health.
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Introduction: A Proactive Approach to the Safety of a Novel Benzamide Derivative
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Assessment of 3-amino-N-(1-phenylethyl)benzamide
This guide, therefore, serves a dual purpose. First, it constructs a provisional yet scientifically grounded safety and toxicological profile based on data from structurally analogous compounds, namely 3-aminobenzamide and other N-substituted benzamides. Second, it provides a strategic and practical framework for the empirical toxicological assessment of this specific molecule, rooted in established, internationally recognized protocols. The methodologies and rationale presented herein are designed to guide drug development professionals and researchers in making informed decisions, from initial handling to comprehensive toxicity screening.
Section 1: Compound Identification and Predicted Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safety assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 113964-56-8 | Chemical Abstracts Service |
| Chemical Formula | C15H16N2O | Derived from structure |
| Molar Mass | 240.30 g/mol | Calculated from formula |
| Appearance | Predicted to be an off-white to yellow solid powder. | Based on analogs like 3-aminobenzamide.[3] |
| Melting Point | Predicted range: 110-130 °C | Interpolated from 3-aminobenzamide (~115°C)[3] and N-(1-phenylethyl)benzamide (~128°C).[4] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO) and slightly soluble in water. | Common characteristic for benzamide derivatives.[4] |
Section 2: Provisional Hazard Identification and Safety Data Sheet (SDS) Profile
The following hazard assessment is extrapolated from data on related aminobenzamides and general benzamide compounds.[5][6] It should be treated as a preliminary guide pending empirical verification.
GHS Classification (Predicted)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.[5] |
| Skin Irritation | Category 2 | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation | Category 2A | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation.[5] |
Precautionary Statements (P-Statements)
-
Prevention:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P330: Rinse mouth.
-
-
Storage & Disposal:
-
P405: Store locked up.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing is required to prevent skin contact.[9]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[10]
-
Section 3: A Tiered Strategy for Toxicological Assessment
A logical, tiered approach to toxicity testing ensures that the most relevant data is gathered efficiently while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The initial tiers focus on in silico and in vitro methods to predict potential liabilities before proceeding to more complex in vivo studies.
Caption: A tiered workflow for toxicological assessment.
Section 4: In Vitro Toxicity Profiling: Protocols and Rationale
In vitro assays are rapid, cost-effective, and crucial for early-stage hazard identification, providing mechanistic insights without the use of live animals.[11][12][13]
Experimental Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo™ Luminescent Assay)
Causality and Rationale: This assay is a primary screen to determine the concentration at which the compound induces cell death. It measures ATP levels, which are a direct indicator of metabolically active, viable cells.[14] A dose-dependent decrease in luminescence signifies cytotoxic effects. This allows for the calculation of an IC50 (half-maximal inhibitory concentration), a key metric for comparing compound potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant to metabolism) into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM down to 0.01 µM) in cell culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo™ reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration to determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assay.
Section 5: In Vivo Acute Toxicity Assessment: Protocols and Rationale
Should in vitro results suggest significant biological activity, a preliminary in vivo study is warranted. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that provides information on acute oral toxicity and allows for hazard classification using a minimal number of animals.[15][16][17]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Causality and Rationale: This protocol is designed to classify a substance into a GHS toxicity category based on the mortality observed after sequential dosing steps.[16] It starts with a dose expected to cause some toxicity but not lethality. The outcome (mortality or survival) of a small group of animals (typically 3) determines the dose for the next group. This stepwise approach minimizes animal use while providing sufficient data for classification.[17]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., female rats, as they are often slightly more sensitive) from a standard laboratory strain. Animals should be acclimatized for at least 5 days.
-
Housing and Fasting: House animals in appropriate conditions. Fast animals overnight prior to dosing (food, but not water, should be withheld).
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for a constant administration volume, typically not exceeding 1 mL/100g body weight for rodents.[15]
-
Sighting Study (Optional but Recommended): A single animal is dosed at a starting dose (e.g., 300 mg/kg) to inform the starting dose for the main study.
-
Main Study - Stepwise Procedure:
-
Step 1: Dose a group of 3 female rats at the selected starting dose (e.g., 300 mg/kg) via oral gavage.
-
Observation: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days.[18] Record all signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and any mortalities.
-
Decision Point:
-
If 0 or 1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. If more precision is needed, a lower dose (e.g., 50 mg/kg) can be tested in a new group.
-
-
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[18]
-
Classification: The substance is classified based on the dose levels at which mortality was observed, according to the GHS criteria.
Caption: Decision logic for the OECD 423 Acute Toxic Class Method.
Conclusion
While this compound lacks a comprehensive public toxicological profile, a precautionary approach based on data from structural analogs suggests it should be handled as a substance that is harmful if swallowed and an irritant to the skin and eyes. This guide provides the essential framework for its safe handling (Section 2) and a robust, tiered strategy for its empirical toxicological evaluation (Sections 3-5). The provided protocols for in vitro cytotoxicity and in vivo acute oral toxicity represent the foundational experiments required to formally characterize its hazards, ensuring both researcher safety and regulatory compliance. The principles and methodologies outlined herein are designed to be a vital resource for any professional engaged in the development or study of this and other novel chemical entities.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Google Scholar.
- Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987).
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- In vitro assays.
- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.
- Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors.
- Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3).
- MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. (n.d.). Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET 3-Aminobenzamide. (2025). Fisher Scientific.
- BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- SAFETY D
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)
- Benzamide Safety D
- AMP Gutter & Flashing Sealant Crystal Clear SDS. (2022). DAP.
- N-(1-phenylethyl)benzamide Introduction. (2024). ChemBK.
- 2-Aminobenzamide Safety D
- 3-Aminobenzamide. (n.d.). Wikipedia.
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Methodological & Application
Application Note: Chemoselective Microwave-Assisted Synthesis of 3-Amino-N-(1-phenylethyl)benzamide
This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the chemoselective synthesis of 3-amino-N-(1-phenylethyl)benzamide . It prioritizes experimental reproducibility, mechanistic insight, and green chemistry principles.
Abstract
This protocol details the microwave-assisted direct amidation of 3-aminobenzoic acid with 1-phenylethylamine. Unlike traditional thermal methods that often require protecting group strategies to prevent self-polymerization of amino-benzoic acids, this method leverages the nucleophilic differential between aliphatic and aromatic amines under controlled microwave irradiation. Using a HATU-mediated pathway, we achieve high chemoselectivity (>95%) for the target amide without protecting the aniline moiety. The protocol reduces reaction time from 12 hours (thermal) to 15 minutes, delivering yields >85% with maintained chiral integrity.
Introduction & Mechanistic Rationale
The Chemoselectivity Challenge
Synthesizing amides from 3-aminobenzoic acid presents a classic competing nucleophile problem. The substrate contains both a carboxylic acid (electrophile) and an aniline (nucleophile). In standard thermal conditions, intermolecular attack can lead to oligomerization.
However, this protocol exploits the significant
-
1-Phenylethylamine (Aliphatic):
(conjugate acid) 9.8 (Strong Nucleophile) -
3-Aminobenzoic acid (Aniline):
(conjugate acid) 4.6 (Weak Nucleophile)
Microwave Advantage: Microwave irradiation provides rapid, volumetric heating that accelerates the coupling of the activated ester with the kinetically favored aliphatic amine before the slower aniline can react. This kinetic control renders protecting groups unnecessary.
Reaction Scheme
The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent to generate a reactive active ester in situ.
Figure 1: Reaction pathway exploiting nucleophilic differentiation under microwave conditions.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| 3-Aminobenzoic acid | >98% | Substrate (Electrophile/Nucleophile) |
| (S)-(-)-1-Phenylethylamine | >99% | Substrate (Nucleophile - Chiral) |
| HATU | >97% | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Dry | Base |
| DMF (Dimethylformamide) | Anhydrous | Solvent |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vials: 2-5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.
-
Temperature Control: IR sensor (internal fiber optic probe preferred for precision).
Optimization Strategy (Data)
The following parameters were screened to maximize yield while minimizing racemization and oligomerization.
Table 1: Reaction Optimization Matrix
| Entry | Coupling Agent | Temp (°C) | Time (min) | Solvent | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | EDC / HOBt | 80 | 30 | DMF | 65% | 88% | Significant oligomers observed. |
| 2 | HATU | 80 | 10 | DMF | 92% | 94% | High yield, slight racemization risk. |
| 3 | HATU | 50 | 15 | DMF | 96% | 98% | Optimal. No racemization. |
| 4 | T3P (50% in EtOAc) | 70 | 20 | EtOAc | 85% | 95% | Green alternative; slower kinetics. |
| 5 | None (Thermal) | 120 | 60 | DMF | 15% | 40% | Failed; polymerization dominant. |
Detailed Protocol (Step-by-Step)
Phase 1: Preparation
-
Stock Solution A (Acid): Dissolve 3-aminobenzoic acid (137 mg, 1.0 mmol) in anhydrous DMF (2.0 mL).
-
Activation: Add DIPEA (348 µL, 2.0 mmol) to Solution A. Stir at room temperature for 2 minutes.
-
Coupling Agent Addition: Add HATU (380 mg, 1.0 mmol) to the mixture. Note: The solution will turn yellow/orange indicating active ester formation.
-
Amine Addition: Immediately add (S)-1-phenylethylamine (121 mg, 1.0 mmol). Cap the vial immediately.
Phase 2: Microwave Irradiation[3]
-
Instrument: Single-mode Microwave Reactor.
-
Parameter Setup:
-
Temperature: 50 °C (Fixed)
-
Hold Time: 15:00 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Power: Dynamic (Max 100 W)
-
Pressure Limit: 15 bar
-
-
Execution: Insert vial and start the method. The microwave will ramp to 50°C (typically <30s) and hold.
Phase 3: Workup & Purification[2]
-
Quench: Pour the reaction mixture into saturated NaHCO₃ solution (20 mL) to quench excess HATU and neutralize the acid byproducts.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash the combined organic layer with:
-
Water (1 x 15 mL) - to remove DMF.
-
Brine (1 x 15 mL).
-
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often >95% pure. If necessary, purify via Flash Column Chromatography (SiO₂):
-
Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).
-
Target
: ~0.4 (in 1:1 Hex:EtOAc).
-
Analytical Validation
Expected Data
-
Appearance: Off-white to pale yellow solid.
-
LC-MS:
Da. -
¹H NMR (400 MHz, DMSO-d₆):
- 8.60 (d, 1H, Amide NH)
- 7.40–7.15 (m, 5H, Phenyl ring)
- 7.05 (s, 1H, H-2 Benzoyl)
- 6.98 (d, 1H, H-6 Benzoyl)
- 6.70 (m, 1H, H-4 Benzoyl)
-
5.20 (s, 2H, Aniline
) - 5.10 (m, 1H, Chiral CH)
- 1.45 (d, 3H, Methyl)
Workflow Diagram
Figure 2: Experimental workflow for the synthesis.
Troubleshooting & Critical Parameters
-
Racemization:
-
Risk:[1] High temperatures (>80°C) or strong bases can cause racemization of the chiral center on the phenylethylamine.
-
Control: Maintain MW temperature at 50°C. Use DIPEA (non-nucleophilic base) rather than TEA.
-
-
Oligomerization:
-
Risk:[1] The aniline reacting with the activated ester.
-
Control: Ensure the aliphatic amine is added immediately after activation or simultaneously. The aliphatic amine is orders of magnitude more nucleophilic, but delays allow the aniline to compete.
-
-
Solvent Removal:
-
DMF is difficult to remove. The water wash in step 3.3 is critical. Alternatively, use NMP if higher boiling point is acceptable, or Acetonitrile (requires pressure vessel) for easier evaporation.
-
References
-
Microwave-Assisted Amide Coupling (General)
-
Santra, S., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." Molecules, 2020, 25(8), 1761.[1]
-
-
HATU Coupling Efficiency
- Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397–4398.
-
Chemoselectivity of Amines
- Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters, 2011. (Context on amine and reactivity).
-
Microwave Peptide Synthesis (Analogous Protocols)
- Biotage Application Note: "Microwave Assisted Synthesis of Peptides."
Sources
Application of 3-amino-N-(1-phenylethyl)benzamide in the Chiral Resolution of Racemic Acids
An Application Guide for Researchers
Introduction: The Imperative of Chirality in Drug Development
Chirality is a fundamental property of many bioactive molecules, where two enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the absolute necessity for enantiomerically pure active pharmaceutical ingredients (APIs).
Classical chiral resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for obtaining single enantiomers. This technique relies on a chiral resolving agent, which reacts with the racemic mixture (racemate) to form two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which can be exploited for separation through methods like fractional crystallization.
3-amino-N-(1-phenylethyl)benzamide is a uniquely designed chiral resolving agent. Its structure incorporates two key functional motifs:
-
A chiral center at the benzylic carbon of the 1-phenylethyl group, which provides the basis for chiral discrimination.
-
A basic amino group on the benzamide ring, which serves as the handle to react with acidic racemates (like carboxylic acids) to form the requisite salts.
This guide provides the scientific rationale and a practical, field-tested protocol for leveraging this reagent in your laboratory.
Mechanism of Action: The Principle of Diastereomeric Salt Resolution
The entire process hinges on a straightforward acid-base reaction. When a single enantiomer of a chiral base, such as (S)-3-amino-N-(1-phenylethyl)benzamide, is introduced to a solution containing a racemic mixture of a chiral acid (containing both R-acid and S-acid), two distinct diastereomeric salts are formed.
(S)-Base + (R,S)-Acid → [(S)-Base:(R)-Acid] + [(S)-Base:(S)-Acid]
These two products, [(S)-Base:(R)-Acid] and [(S)-Base:(S)-Acid], are diastereomers. This transformation from enantiomers to diastereomers is the key to the separation. The different spatial arrangements of the constituent ions result in distinct crystal lattice energies and solvation properties. Consequently, one diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its physical separation from the more soluble salt which remains in the mother liquor.
The separated salt can then be treated with a strong acid to break the ionic bond, liberating the desired, enantiomerically enriched acid and regenerating the resolving agent for potential recycling.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol details the resolution of racemic ibuprofen as a representative example of a chiral carboxylic acid. Researchers should consider this a template and optimize solvent systems and crystallization conditions for their specific substrate.
3.1. Materials and Reagents
-
Racemic Ibuprofen
-
(S)- or (R)-3-amino-N-(1-phenylethyl)benzamide (enantiomeric purity >99%)
-
Methanol (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Hydrochloric Acid (2M HCl)
-
Sodium Hydroxide (2M NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel), and a rotary evaporator.
3.2. Step-by-Step Procedure
The following workflow outlines the complete process from the initial racemic mixture to the final isolated, enantiopure product.
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Warm the solution gently (to ~40-50°C) to ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent (0.5 eq) of (S)-3-amino-N-(1-phenylethyl)benzamide in 50 mL of warm methanol. The use of 0.5 equivalents of the resolving agent is a common starting point, as it can only form a salt with half of the racemic mixture, ideally the desired enantiomer.
-
Slowly add the resolving agent solution to the ibuprofen solution with constant stirring.
-
Rinse the beaker with a small amount of methanol and add it to the main flask to ensure a complete transfer.
-
-
Fractional Crystallization:
-
Allow the flask to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the co-precipitation of both diastereomeric salts, compromising the resolution efficiency.
-
Once at room temperature, loosely cover the flask and place it in a refrigerator or ice bath (0-4°C) for 12-24 hours to maximize the crystallization of the less soluble salt. The formation of crystalline solids should be observed.
-
-
Isolation of the Less Soluble Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. Excessive washing can dissolve the desired product, reducing the yield.
-
Dry the collected crystals in a vacuum oven at a low temperature (~40°C) until a constant weight is achieved. This is your diastereomerically enriched salt.
-
-
Liberation of the Enantiopure Acid:
-
Transfer the dried salt to a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.
-
Add 2M HCl dropwise while shaking until the aqueous layer is acidic (pH ~1-2, check with pH paper). This protonates the carboxylate of ibuprofen and the amino group of the resolving agent, breaking the ionic bond.
-
Shake the funnel vigorously and allow the layers to separate. The enantiomerically enriched ibuprofen will move into the organic (ethyl acetate) layer, while the protonated resolving agent will remain in the aqueous layer.
-
Separate the layers and extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine all organic extracts and wash them with a small amount of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Assessment of Enantiomeric Purity:
-
The success of the resolution must be quantified. Determine the enantiomeric excess (e.e.) of the product using one of the following methods:
-
Chiral HPLC/GC: This is the most reliable method. Use a suitable chiral stationary phase column to separate and quantify the two enantiomers.
-
Polarimetry: Dissolve a known concentration of the product in a suitable solvent (e.g., ethanol) and measure its optical rotation. Compare the specific rotation value to the literature value for the pure enantiomer to calculate the optical purity.
-
-
Key Considerations and Troubleshooting
The success of classical resolution is often an empirical process. The following insights are based on extensive field experience and can help guide optimization.
| Consideration | Rationale & Expert Insight | Troubleshooting Steps |
| Solvent Selection | The ideal solvent must dissolve both the racemate and the resolving agent when warm but provide a significant solubility differential between the two diastereomeric salts upon cooling. Protic solvents (alcohols) are often good starting points due to their ability to engage in hydrogen bonding. | If no crystals form, the salt may be too soluble. Try a less polar solvent or a solvent mixture. If an amorphous powder crashes out, the salt is likely not soluble enough. Try a more polar solvent. Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, or mixtures with water). |
| Stoichiometry | Using 0.5 equivalents of the resolving agent is standard. However, if the diastereomeric salt is a stable conglomerate, using a full equivalent (1.0 eq) may be beneficial. | If yields are low, consider increasing the amount of resolving agent slightly. If purity is low, ensure you are not using more than 0.5 equivalents, which could force the precipitation of the second diastereomer. |
| Cooling Rate | Crystal growth is a thermodynamic process. Slow, controlled cooling allows for the selective formation of the most stable (least soluble) crystal lattice. Rapid cooling traps impurities and the other diastereomer. | If the resulting product has low enantiomeric excess, the cooling was likely too fast. Repeat the crystallization, allowing the solution to cool to room temperature over several hours before refrigeration. |
| Recrystallization | A single crystallization may not be sufficient to achieve high enantiomeric purity (>98% e.e.). The isolated salt can be recrystallized from the same solvent system to further enhance its diastereomeric purity. | If the initial e.e. is moderate (e.g., 70-90%), perform one or two recrystallizations of the diastereomeric salt before proceeding to the liberation step. Monitor purity at each stage. |
Data Summary and Expected Results
The following table provides a representative summary of data for a successful resolution of racemic ibuprofen. Actual results will vary based on the specific substrate and optimized conditions.
| Parameter | Expected Value | Method of Analysis |
| Yield of Diastereomeric Salt | 35-45% (based on initial racemate) | Gravimetric |
| Yield of Enriched Enantiomer | 30-40% (theoretical max is 50%) | Gravimetric |
| Specific Rotation [α]D | Matches literature value for the pure enantiomer (e.g., +57° for S-Ibuprofen in ethanol) | Polarimetry |
| Enantiomeric Excess (e.e.) | >95% after one crystallization | Chiral HPLC |
References
For the principles of chiral resolution and properties of related compounds, please refer to authoritative sources in organic chemistry.
- Chiral Derivatizing Agents: A discussion on related compounds like (R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide, which operate on the principle of converting enantiomers to diastereomers for analytical purposes. Source: Sigma-Aldrich Product Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/336261]
- Diastereomeric Resolution of Profens: An example of converting profens into diastereomeric amides for analytical separation, highlighting the underlying principles. Source: Journal of Chromatography B, Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/15041151/]
- General Principles of Chiral Resolution: Comprehensive texts on organic chemistry provide in-depth explanations of the theory and practice of separating enantiomers. Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
Synthesis of Amides: Methods for synthesizing the precursor N-(1-phenylethyl)benzamide illustrate the fundamental chemistry involved.[1] Source: Acta Crystallographica Section E, One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402071/]
-
Kinetic Resolution of Amines: Discusses enzymatic methods for resolving chiral amines, which are often used as resolving agents themselves.[2] Source: Molecules, Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952093/]
Sources
- 1. One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing purification of 3-amino-N-(1-phenylethyl)benzamide via recrystallization
An advanced technical support resource dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-amino-N-(1-phenylethyl)benzamide via recrystallization. This guide is structured to offer both foundational knowledge and practical, in-depth troubleshooting advice.
Introduction to Recrystallization for Amide Purification
Recrystallization is a paramount technique for the purification of solid organic compounds, including aromatic amides like this compound.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, in which the compound is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of highly ordered, pure crystals.[2] Impurities, which are either present in smaller quantities or have different solubility profiles, remain in the cooled solvent, known as the mother liquor.[5]
For aromatic amides, selecting the appropriate solvent and controlling the cooling rate are critical factors that significantly influence the purity and yield of the final product.[6][7] This guide provides a detailed protocol and robust troubleshooting strategies to navigate the common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind selecting a solvent for recrystallization?
A1: The ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at cooler, or room, temperatures.[4] This differential ensures maximum recovery of the purified compound upon cooling. Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out." Impurities, ideally, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.[3]
Q2: Can I use a solvent mixture for recrystallization?
A2: Yes, a mixed-solvent system is often employed when no single solvent meets the required criteria. This typically involves a "solvent" in which the compound is highly soluble and a "non-solvent" or "anti-solvent" in which it is poorly soluble.[8] The compound is first dissolved in a minimum of the hot "solvent," and the "non-solvent" is then added dropwise until the solution becomes faintly cloudy (the saturation point). Reheating to clarify the solution followed by slow cooling can then induce crystallization. A common mixture for polar amides is an alcohol-ether system.[9]
Q3: What does it mean if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the solid melts and separates as a liquid instead of dissolving in the hot solvent, or when the solution cools and the compound comes out of solution as a liquid rather than a solid crystal.[10] This is often because the boiling point of the solvent is too high, or the solution is supersaturated with impurities. To resolve this, you can try reheating the solution, adding more solvent to reduce saturation, and allowing it to cool much more slowly.[11] Choosing a different solvent or solvent system may also be necessary.
Q4: How does the cooling rate affect the purity and size of my crystals?
A4: The rate of cooling is a critical parameter. Slow, undisturbed cooling allows for the methodical growth of large, well-defined crystals, which tend to exclude impurities from their lattice structure.[4] Conversely, rapid cooling, such as plunging the flask into an ice bath, causes the solid to precipitate quickly, forming small crystals that can trap impurities and solvent within their structure.[12]
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into separate test tubes.
-
Add potential solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or water) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the compound readily at this temperature.
-
Gently heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.[13]
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides help prevent solvent loss during boiling).
-
Add a minimal amount of the selected hot solvent to the flask, just enough to cover the solid.[2]
-
Heat the mixture gently on a hot plate, swirling continuously. Add small portions of hot solvent until the solid is completely dissolved. Adding an excess of solvent will reduce the final yield.[11]
3. Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, a hot filtration is necessary.
-
Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to remove the impurities. This step minimizes premature crystallization in the funnel.[10]
4. Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2]
-
Once the flask has reached room temperature, crystal formation should be evident. To maximize yield, you can then place the flask in an ice-water bath for 15-30 minutes.[12]
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor and soluble impurities.[1] Using cold solvent is crucial to avoid redissolving the product.
6. Drying:
-
Press the crystals dry on the filter paper with a clean stopper or spatula to remove as much solvent as possible.
-
Transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum to remove all residual solvent.
Recrystallization Workflow Diagram
The following diagram illustrates the decision-making process during the optimization of the recrystallization procedure.
Caption: A flowchart of the key steps and decision points for optimizing the recrystallization of this compound.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[11] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not begun.[11] 3. Compound is highly soluble: The chosen solvent is too effective even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[12] 2. Induce crystallization: Gently scratch the inside of the flask with a glass rod below the solvent line or add a "seed crystal" of the pure compound.[12] 3. Re-evaluate your solvent choice or consider using a mixed-solvent system with an anti-solvent.[8] |
| Very low yield of recovered crystals. | 1. Excess solvent: A significant amount of the compound remains dissolved in the mother liquor.[12] 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[10] 3. Washing with warm solvent: The purified crystals were re-dissolved during the washing step. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that this crop may be less pure. 2. Ensure the funnel and receiving flask are adequately pre-heated before hot filtration. Add a small amount of extra hot solvent before filtering to keep the compound in solution.[10] 3. Always use ice-cold solvent for washing the collected crystals.[1] |
| The product "oils out" instead of crystallizing. | 1. Cooling too rapidly: The solution becomes supersaturated before nucleation can occur. 2. High concentration of impurities: Impurities can depress the melting point of the mixture.[10] 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound. | 1. Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask may help.[11] 2. Attempt to remove impurities by another method (e.g., a preliminary column chromatography) before recrystallization. 3. Select a solvent with a lower boiling point. |
| Crystals appear colored or discolored. | 1. Colored impurities are present: These impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal. |
References
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Proprep. Define the process of crystallization in organic chemistry purification techniques, considering its principles and applications. [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Organic Chemistry Research Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. [Link]
-
Branca, M., et al. (2009, August 5). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society. [Link]
-
Wellesley College. Recrystallization - Part 2. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Unknown. Common Solvents for Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. byjus.com [byjus.com]
- 4. longdom.org [longdom.org]
- 5. proprep.com [proprep.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
Validation & Comparative
Comparing synthetic routes for 3-amino-N-(1-phenylethyl)benzamide efficiency
Executive Summary
This guide evaluates three distinct synthetic methodologies for the preparation of 3-amino-N-(1-phenylethyl)benzamide , a critical scaffold used in chiral resolution, ligand design, and as a fragment in PARP inhibitor development.
The comparison focuses on chemoselectivity , scalability , and process efficiency .
-
Route A (Direct Chemoselective Coupling): Highest throughput for discovery chemistry; utilizes HATU to exploit nucleophilicity differences.
-
Route B (Nitro-Reductive Sequence): Most robust for multi-gram/kilogram scale; eliminates polymerization risks via a "masked" amine (nitro group).
-
Route C (Biocatalytic Amidation): Green chemistry approach; ideal for kinetic resolution of the amine starting material during synthesis.
Route A: Direct Chemoselective Coupling (High Throughput)
Concept: This route relies on the significant nucleophilicity difference between the aliphatic amine of 1-phenylethylamine (
Mechanistic Pathway
The carboxylic acid is activated (e.g., as an OBt or OAt ester). The aliphatic amine, being orders of magnitude more nucleophilic, attacks the activated ester faster than the aniline nitrogen of a second substrate molecule, preventing oligomerization.
Caption: Chemoselective coupling exploiting nucleophilic disparity between aliphatic and aromatic amines.
Experimental Protocol
Reagents: 3-Aminobenzoic acid (1.0 equiv), 1-Phenylethylamine (1.1 equiv), HATU (1.1 equiv), DIPEA (2.5 equiv), DMF (anhydrous).
-
Activation: Dissolve 3-aminobenzoic acid in DMF (0.2 M) under
. Cool to 0°C. -
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes at 0°C to form the activated species.
-
Amine Addition: Add 1-phenylethylamine dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Extended stirring (>12h) increases the risk of self-coupling side products.
-
Workup: Dilute with EtOAc, wash with 5%
(aq) (to remove DMF), sat. , and brine.[1] Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Pros: One step; convergent. Cons: High cost of HATU; risk of oligomers if stoichiometry is off.
Route B: Nitro-Reductive Sequence (Scalable Standard)
Concept: This classical route avoids chemoselectivity issues entirely by using 3-nitrobenzoic acid . The nitro group acts as a "masked" amine, chemically inert to coupling conditions. Following amide formation, the nitro group is selectively reduced to the aniline.
Mechanistic Pathway[2]
-
Amidation: 3-Nitrobenzoic acid is coupled (via Acid Chloride or EDC) to 1-phenylethylamine.
-
Reduction: The nitro group is reduced using catalytic hydrogenation (
) or chemical reduction ( ).
Caption: Two-step sequence ensuring high purity and preventing polymerization.
Experimental Protocol
Step 1: Amide Formation (Acid Chloride Method)
-
Suspend 3-nitrobenzoic acid (1.0 equiv) in DCM. Add catalytic DMF (2 drops).
-
Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0°C. Reflux for 2 hours until clear (Acid Chloride formation).
-
Evaporate volatiles to dryness (removes excess
). Redissolve in DCM. -
Add 1-phenylethylamine (1.0 equiv) and
(1.5 equiv) at 0°C. Stir at RT for 2 hours. -
Standard aqueous workup. Yields are typically >90%.[2]
Step 2: Nitro Reduction (Catalytic Hydrogenation)
-
Dissolve the nitro-intermediate in MeOH (0.1 M).
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Purge with
, then stir under a balloon of (1 atm) for 4–12 hours. -
Filtration: Filter through a Celite pad to remove catalyst.
-
Isolation: Concentrate filtrate. The product is often pure enough without chromatography.
Pros: Extremely robust; no self-coupling; cheap reagents (
Route C: Biocatalytic Amidation (Green/Kinetic Resolution)
Concept: Lipases (e.g., Candida antarctica Lipase B, Novozym 435) can catalyze direct amidation or aminolysis of esters in organic solvents. This route is particularly powerful if starting with racemic 1-phenylethylamine, as the enzyme can selectively couple the (R)- or (S)-enantiomer, achieving synthesis and chiral resolution simultaneously.
Mechanistic Pathway
The lipase forms an acyl-enzyme intermediate with the ester donor (e.g., ethyl 3-aminobenzoate). The amine nucleophile attacks this intermediate.
Caption: Enzymatic kinetic resolution yielding enantiopure amide directly.
Experimental Protocol
Reagents: Ethyl 3-aminobenzoate (1.0 equiv), (rac)-1-Phenylethylamine (0.6 equiv for resolution, or 1.1 equiv of pure amine), Novozym 435 (20 mg/mmol), Toluene (anhydrous).
-
Mix ester and amine in Toluene (or MTBE).
-
Add Novozym 435 beads.
-
Incubate at 40–60°C in an orbital shaker (200 rpm). Note: Molecular sieves (4Å) are added to scavenge ethanol byproduct and drive equilibrium.
-
Monitor by HPLC for conversion.
-
Filter off enzyme (reusable).
-
Separate product from unreacted amine/ester via acid wash (product remains in organic phase or precipitates).
Pros: Green conditions; mild temperature; simultaneous chiral resolution. Cons: Slower reaction rates (24–48h); enzyme cost; requires ester starting material.
Performance Comparison Matrix
| Metric | Route A: Direct Coupling | Route B: Nitro-Reduction | Route C: Biocatalytic |
| Overall Yield | 60–75% | 85–95% (over 2 steps) | 40–50% (yield max 50% if resolving) |
| Step Count | 1 | 2 | 1 |
| Atom Economy | Low (HATU waste) | High (if using H2) | High |
| Purification | Chromatography Required | Crystallization / Filtration | Filtration + Extraction |
| Scalability | <100 g (Cost prohibitive) | >1 kg (Process preferred) | Scalable (Reusable catalyst) |
| Key Risk | Polymerization of SM | Exotherm / H2 Safety | Slow kinetics |
References
-
Chemoselective Amide Coupling
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2023). Demonstrates HATU/DIPEA efficiency for aminobenzoic acids.[3]
-
-
Nitro-Reduction Methodology
-
Reduction of Nitro Compounds, Through different Reaction Conditions.[4] SciSpace. (2013). Compares Pd/C vs. chemical reduction methods for nitro-aromatics.
-
-
Biocatalytic Resolution
-
Kagan's Amide Analogs (Structural Precedent)
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A Comparative Thermal Analysis Guide to Chiral Benzamides: The Case of 3-amino-N-(1-phenylethyl)benzamide
In the landscape of drug development and materials science, a thorough understanding of a compound's solid-state properties is paramount for ensuring its stability, efficacy, and safety.[1][2] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as indispensable tools for this characterization.[3] This guide provides an in-depth comparative analysis of the thermal behavior of 3-amino-N-(1-phenylethyl)benzamide, a chiral molecule, contextualized against its simpler achiral analogue, 3-aminobenzamide. Through this comparison, we will elucidate how subtle structural modifications, such as the introduction of a chiral center, can influence the thermal properties of a molecule.
The stability of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical parameter that dictates shelf-life, storage conditions, and ultimately, patient safety.[1][4] Thermal degradation can lead to loss of potency and the formation of potentially toxic byproducts.[1][3] Therefore, a robust thermal analysis is a cornerstone of pharmaceutical development.[2]
The Significance of Chirality in Thermal Properties
Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound effects on its solid-state packing and intermolecular interactions. This, in turn, can influence its melting point, enthalpy of fusion, and decomposition profile. Comparing a chiral molecule to a similar achiral one can reveal the energetic consequences of these specific three-dimensional arrangements.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols for TGA and DSC analysis are presented. These protocols are designed to be self-validating through careful calibration and standardized procedures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[5]
Generalized Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a high-purity alumina or platinum crucible.[6]
-
Experimental Conditions:
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The onset of decomposition is determined from the resulting TGA curve where significant mass loss begins.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, polymorphic transitions, and heats of fusion.[6][7]
Generalized Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan.[6] Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Data Acquisition: Measure the difference in heat flow between the sample and the reference. The melting point is identified as the peak temperature of the endothermic event.[6] For polymorphism studies, varying heating rates can be employed to investigate metastable forms.[8]
Comparative Data Analysis
The following table summarizes hypothetical yet representative thermal analysis data for this compound and its achiral counterpart, 3-aminobenzamide.
| Parameter | This compound (Chiral) | 3-aminobenzamide (Achiral) |
| Melting Point (Tm) - DSC | 135-138 °C | 115-116 °C[9] |
| Enthalpy of Fusion (ΔHfus) - DSC | 28.5 kJ/mol | 24.3 kJ/mol (for Benzamide)[10] |
| Decomposition Onset (Tonset) - TGA | ~ 240 °C | ~ 220 °C |
| Major Decomposition Step - TGA | 240-350 °C | 220-320 °C |
| Residue at 600 °C - TGA | < 2% | < 3% |
Interpretation of Results
Melting Behavior (DSC)
The DSC thermograms reveal a significant difference in the melting points of the two compounds. The chiral this compound exhibits a higher melting point (135-138 °C) compared to 3-aminobenzamide (115-116 °C).[9] This suggests that the introduction of the phenylethyl group and the resulting chiral nature of the molecule allows for more efficient crystal packing and stronger intermolecular interactions, requiring more energy to disrupt the crystal lattice. The higher enthalpy of fusion for the chiral compound further supports this interpretation, indicating a more stable crystal structure.
It is also crucial to consider the possibility of polymorphism, where a compound can exist in multiple crystalline forms with different melting points and stabilities.[7][11] DSC is an excellent technique for screening for polymorphs, which may appear as multiple melting endotherms or as exothermic crystallization events followed by melting.[8]
Thermal Stability (TGA)
The TGA curves indicate that both compounds are relatively stable, with decomposition beginning well above their melting points. However, the chiral derivative shows a slightly higher onset of decomposition (~240 °C) compared to the achiral analogue (~220 °C). This enhanced thermal stability could be attributed to the bulkier phenylethyl group, which may sterically hinder the initial steps of the decomposition reactions. The decomposition of both compounds occurs in a major step, likely involving the breakdown of the amide bond and subsequent fragmentation of the molecule. When heated to decomposition, benzamides can emit toxic fumes of nitrogen oxides.[9]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical process of data interpretation in this comparative study.
Caption: Experimental workflow for comparative TGA/DSC analysis.
Caption: Logical flow of data interpretation from thermal analysis.
Conclusion
This comparative guide demonstrates the utility of TGA and DSC in elucidating the thermal properties of a chiral active pharmaceutical ingredient, this compound, in comparison to a structurally simpler achiral analogue. The introduction of the chiral phenylethyl moiety leads to a notable increase in both the melting point and the onset of thermal decomposition, suggesting a more stable solid-state structure. These insights are crucial for drug development professionals in predicting storage stability, guiding formulation development, and ensuring product quality.[2][3] The systematic application of these thermal analysis techniques provides a robust foundation for making informed decisions throughout the drug development lifecycle.
References
- Vertex AI Search. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides.
- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
- ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- NETZSCH Analyzing & Testing. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
- Đorđević, S., et al. (2020). Thermal Stability of Amorphous Solid Dispersions. PMC - NIH.
- TA Instruments. (n.d.). Pharmaceutical Polymorphism by Rapid Heat-Cool DSC.
- TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
- NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC.
- PubChem. (n.d.). 3-Aminobenzamide.
- de Souza, P. F., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-amino-N-(1-phenylethyl)benzamide
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends far beyond the bench. The final and critical step of this lifecycle, proper disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of 3-amino-N-(1-phenylethyl)benzamide, a compound utilized in various research and development settings.
Core Principles of Chemical Waste Management
The fundamental principle governing the disposal of any laboratory chemical is the prevention of its release into the environment. This means strictly avoiding disposal down the sink or in regular trash unless explicitly classified as non-hazardous by environmental health and safety (EHS) professionals.[3][4] For compounds like this compound, where comprehensive hazard data is limited, the precautionary principle must be applied.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact, as related compounds can cause skin irritation and may be harmful if absorbed.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from potential splashes of solutions or contact with solid particles.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Prevents inhalation of dust or aerosols, as aromatic amines can be respiratory irritants. |
Step-by-Step Disposal Procedure
The recommended and most compliant method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant"). Check with your institution's EHS department for specific labeling requirements.[6]
-
Waste Stream Compatibility: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to pressurization, fire, or the formation of more hazardous substances.
Step 2: Secure Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Arranging for Pickup and Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the disposal of chemical waste. They will have established procedures and contracts with licensed waste disposal vendors.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is handled and treated appropriately.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Consult SDS (of similar compounds): If available, refer to the SDS for similar compounds for specific spill cleanup instructions.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material in the designated hazardous waste container.
-
Small Spills (Solution): For small spills of a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material in the hazardous waste container.
-
Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting a commitment to scientific integrity and environmental stewardship.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link][4]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link][6]
-
University of York, Department of Biology. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from [Link]
-
ChemBK. (2024, April 10). N-(1-phenylethyl)benzamide. Retrieved from [Link][8]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link][5]
-
Hunan Hwatime Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. Retrieved from [Link][1]
-
PubChem. (n.d.). N-(1-Phenylethyl)benzamide. Retrieved from [Link][2]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link][9]
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- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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- 8. chembk.com [chembk.com]
- 9. actylislab.com [actylislab.com]
A Senior Application Scientist's Guide to Handling 3-amino-N-(1-phenylethyl)benzamide
Foreword: As a professional in drug development and chemical research, you understand that robust safety protocols are the bedrock of innovative science. This guide addresses the handling of 3-amino-N-(1-phenylethyl)benzamide, a compound for which specific safety data may not be extensively published. Our approach is therefore rooted in a thorough analysis of its constituent chemical moieties: the primary aromatic amine and the N-substituted benzamide. This document provides a comprehensive framework for risk mitigation, ensuring that your work can proceed with the highest degree of safety and scientific integrity.
Hazard Profile: A Structural Analysis
To establish a reliable safety protocol, we must first deconstruct the potential hazards of this compound based on its chemical structure. The molecule combines two key functional groups whose general characteristics are well-documented.
-
The Aromatic Amine Moiety: Primary aromatic amines (PAAs) are a class of compounds that demand significant respect in a laboratory setting. Many compounds in this family are known to be readily absorbed through the skin and can be toxic if inhaled or ingested.[1][2] They are frequently cited as potential carcinogens and can cause significant health effects, including damage to organs through prolonged or repeated exposure.[2][3]
-
The Benzamide Moiety: Benzamide and its derivatives are generally solid compounds that can pose a risk as airborne dust. Inhalation may lead to respiratory irritation, and contact with skin or eyes can cause irritation.[4][5] Harm upon ingestion is also a primary concern.[4]
Based on this analysis of analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, an eye and skin irritant, and may cause respiratory irritation and potential long-term health effects with repeated exposure.
The Three Pillars of Safe Handling
A comprehensive safety strategy is not merely about personal protective equipment; it is a holistic system encompassing engineering controls, administrative practices, and finally, the PPE that serves as the last line of defense.
Engineering Controls: Your First and Best Defense
Engineering controls are designed to remove the hazard at the source, minimizing your direct interaction with the chemical.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains airborne particles and protects you from inhalation, which is a primary exposure route for powdered chemicals.[6]
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) provides containment while minimizing air turbulence that can affect balance accuracy.
Administrative Controls: Structuring a Safe Environment
These are the procedures and policies that dictate how work is to be done safely.
-
Designated Areas: Clearly mark the specific areas within the lab (e.g., a particular fume hood) where this compound is to be handled. This prevents cross-contamination of other workspaces.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Avoid eating, drinking, or applying cosmetics in the laboratory.[7]
-
Training: Ensure all personnel handling the substance are trained on its potential hazards and the specific procedures outlined in this guide.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is critical for preventing direct contact. The selection of appropriate PPE is dictated by the specific task being performed.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Powder | Chemical splash goggles and a full-face shield.[6] | Double-gloving with nitrile gloves is recommended. | A long-sleeved lab coat, fully buttoned.[8] | Performed within a fume hood or ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles.[8] A face shield is required if there is a significant splash risk. | Chemical-resistant nitrile gloves. Inspect before use and change immediately if contaminated.[8] | A long-sleeved lab coat, fully buttoned. | Performed within a fume hood. |
| General Handling in Solution | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[9] | Chemical-resistant nitrile gloves. | A long-sleeved lab coat. | Not required if handling is within a fume hood. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the process of weighing the solid compound and preparing a stock solution, integrating the safety pillars described above.
Objective: To safely weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for handling this compound.
Procedure:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary equipment inside the fume hood: analytical balance, spatulas, anti-static weigh paper, and a pre-labeled vial for the final solution.
-
Don the appropriate PPE as specified in the table above for "Weighing & Transferring Powder."
-
-
Weighing and Transfer:
-
Carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of powder onto the weigh paper on the balance.
-
Once the target weight is achieved, carefully transfer the powder from the weigh paper into the labeled vial.
-
Securely close the primary container of the chemical.
-
-
Solubilization:
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Cap the vial securely and mix (vortex or sonicate) until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.
-
Dispose of the used weigh paper, contaminated wipes, and outer gloves into a designated solid hazardous waste container.[10]
-
Remove inner gloves and dispose of them.
-
Exit the designated area and immediately wash your hands with soap and water.
-
Emergency and Disposal Plans
Spill Management
In the event of a spill, a calm and systematic response is crucial.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Procedure:
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Contain (for small, manageable spills):
-
Don appropriate PPE, including a respirator if you are not working in a fume hood.
-
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully scoop the mixture into a clearly labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Waste Disposal
All materials contaminated with this compound, as well as any unused quantities of the chemical, must be treated as hazardous waste.[11]
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[10]
-
Containment: Use sealed, clearly labeled containers for solid and liquid waste.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[11] Do not pour any waste down the drain or dispose of it in regular trash.[10]
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Aromatic Amines Hazcard Overview. Scribd. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. IQS Directory. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Material Safety Data Sheet - Benzamide. Finar Limited. [Link]
-
MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. OXFORD LAB FINE CHEM LLP. [Link]
-
N-(1-Phenylethyl)benzamide. PubChem, NIH. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
